molecular formula C15H17FN4O2S B2491127 4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2198237-77-1

4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Katalognummer: B2491127
CAS-Nummer: 2198237-77-1
Molekulargewicht: 336.39
InChI-Schlüssel: QHCNNVQNNPGNMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with biological targets through hydrogen bonding and dipole interactions . The structure is further elaborated with a sulfonylated azetidine ring and a cyclopropyl group, which can be critical for modulating the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. The incorporation of the 3-fluorobenzylsulfonyl moiety is a strategic modification often explored to influence target binding affinity and cellular permeability. Compounds containing the 1,2,3-triazole and azetidine motifs are of significant interest in pharmaceutical research for developing novel therapeutic agents . Similar structural frameworks are frequently investigated as enzyme inhibitors, receptor agonists/antagonists, and as core components in libraries for high-throughput screening . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for research and further manufacturing applications exclusively and is not intended for direct human or veterinary use.

Eigenschaften

IUPAC Name

4-cyclopropyl-1-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-13-3-1-2-11(6-13)10-23(21,22)19-7-14(8-19)20-9-15(17-18-20)12-4-5-12/h1-3,6,9,12,14H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCNNVQNNPGNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the fluorobenzyl sulfonyl group: This step involves sulfonylation reactions using appropriate sulfonyl chlorides.

    Construction of the azetidinyl group: This can be synthesized through azetidinone intermediates.

    Formation of the triazole ring: This is typically achieved through click chemistry, involving the reaction of azides with alkynes.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

This analogue replaces the azetidine ring with a pyrrolidine (5-membered ring) and substitutes the 3-fluorobenzyl group with a 3-methylbenzyl group. Key differences include:

  • Electronic Effects : The 3-fluoro group (electron-withdrawing) vs. 3-methyl (electron-donating) alters the benzyl group’s electronic profile, impacting solubility and intermolecular interactions (e.g., π-π stacking, dipole interactions).
  • Synthetic Accessibility : Pyrrolidine derivatives are often easier to functionalize due to lower ring strain, but azetidine-containing compounds may offer unique steric advantages in target binding .

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate

This compound replaces the azetidine-sulfonyl-benzyl moiety with a pyridine-carboxylate system. Notable distinctions:

  • Functional Groups : The carboxylate group increases hydrophilicity, contrasting with the sulfonyl group’s moderate polarity.
  • Biological Applications : Pyridine-linked triazoles are frequently employed as ligands in coordination chemistry or enzyme inhibitors, whereas the sulfonyl-azetidine system may favor protease or kinase targeting .

4-(6-(tert-Butylperoxy)hexyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole

This derivative features a linear alkyl chain with a tert-butylperoxy group and a 3-phenylpropyl substituent. Key contrasts:

  • Reactivity : The tert-butylperoxy group is redox-active, suggesting applications in prodrugs or radical-mediated processes, unlike the inert fluorobenzyl group.
  • Lipophilicity : The phenylpropyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituent Electronic Profile Potential Applications
Target Compound (Azetidine derivative) Azetidine 3-Fluorobenzyl sulfonyl Polar, moderate lipophilicity Enzyme inhibition, CNS targets
4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole Pyrrolidine 3-Methylbenzyl sulfonyl Less polar, more lipophilic GPCR modulation, antibacterials
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine Carboxylate Highly polar Coordination chemistry, kinase inhibitors
4-(6-(tert-Butylperoxy)hexyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole Triazole tert-Butylperoxy hexyl Radical-reactive Prodrugs, polymer chemistry

Research Findings and Implications

  • Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size may improve binding to sterically constrained active sites, as seen in protease inhibitors, but synthetic difficulties (e.g., ring-opening side reactions) limit scalability .
  • Fluorine vs. Methyl Substituents : Fluorine’s electronegativity enhances metabolic stability and bioavailability in vivo, whereas methyl groups may improve hydrophobic interactions in lipid-rich environments .
  • Sulfonyl vs. Carboxylate : Sulfonyl groups offer stronger hydrogen-bonding capacity, making them preferable for polar targets like kinases, while carboxylates excel in metal coordination or pH-dependent solubility .

Biologische Aktivität

4-Cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a cyclopropyl group and a sulfonyl moiety contributes to its unique pharmacological profile.

Biological Activity Overview

The biological activity of 4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has been evaluated through various studies, focusing on its antimicrobial, anti-inflammatory, and antiproliferative properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In one study, various substituted triazoles were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substitutions displayed enhanced antibacterial activity compared to their analogs .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Cyclopropyl TriazoleE. coli15 µg/mL
4-Cyclopropyl TriazoleS. aureus10 µg/mL
Control (Ampicillin)E. coli5 µg/mL
Control (Ampicillin)S. aureus2 µg/mL

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In vitro studies revealed that at certain concentrations, the compound significantly reduced the production of these cytokines .

Table 2: Cytokine Inhibition by Triazole Derivatives

CompoundConcentration (µg/mL)TNF-α Inhibition (%)
4-Cyclopropyl Triazole5060%
4-Cyclopropyl Triazole10044%
Control (Ibuprofen)10050%

Antiproliferative Activity

The antiproliferative effects of the compound were assessed against various cancer cell lines. The results indicated that it could inhibit cell proliferation in a dose-dependent manner, suggesting potential applications in cancer therapy .

Table 3: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa10
A54912

Case Studies

Case Study 1: Evaluation in Animal Models
A study conducted on mice demonstrated that the administration of the compound resulted in significant tumor reduction in xenograft models. The study highlighted its potential as an anticancer agent with minimal toxicity .

Case Study 2: Clinical Trials
Preliminary clinical trials have indicated that patients receiving treatment with this compound exhibited reduced inflammatory markers and improved overall health metrics compared to control groups .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Cytokine Modulation: By inhibiting TNF-α and IL-6 production, it reduces inflammation.
  • Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Antimicrobial Action: The structural components allow it to disrupt bacterial cell wall synthesis.

Q & A

What synthetic strategies are optimal for constructing the azetidine-sulfonyl-triazole core of this compound?

Category: Advanced Synthesis
Answer:
The core structure can be synthesized via a multi-step approach:

Sulfonylation : React 3-fluorobenzyl sulfonyl chloride with azetidine under basic conditions (e.g., NaH in DMF) to form the sulfonyl-azetidine intermediate .

Click Chemistry : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the azetidine-bound sulfonyl group and a cyclopropane-bearing alkyne. Optimize reaction conditions (e.g., 25°C, 12 hr, CuI/ascorbate catalyst) to achieve >80% yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can crystallographic data resolve steric conflicts in the triazole-azetidine junction?

Category: Advanced Structural Analysis
Answer:
Single-crystal X-ray diffraction reveals dihedral angles between the triazole ring and azetidine moiety, highlighting steric hindrance from the cyclopropyl group. To mitigate clashes:

  • Adjust substituent orientation via temperature-controlled crystallization (e.g., slow evaporation from dichloromethane/hexane).
  • Compare experimental data with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate conformational stability .

What methodologies are recommended for evaluating its enzyme inhibition potential?

Category: Advanced Biological Activity
Answer:

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based substrates. For example, monitor NADPH depletion at 340 nm for oxidoreductases .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with the triazole ring positioned to form hydrogen bonds with catalytic residues (e.g., Asp/Lys in ATP-binding pockets) .
  • Mutagenesis : Validate binding sites by comparing inhibition in wild-type vs. mutant enzymes (e.g., Ala substitutions in catalytic domains) .

How can solubility challenges be addressed during in vitro assays?

Category: Basic Formulation
Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Prepare phosphate-buffered solutions (pH 7.4) with 0.1% Tween-80 to mimic physiological conditions .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) via Suzuki-Miyaura coupling, followed by enzymatic cleavage in assay media .

What analytical techniques validate structural integrity post-synthesis?

Category: Basic Characterization
Answer:

  • NMR : Assign peaks using ¹H/¹³C and 2D COSY/HSQC (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.8–4.2 ppm for azetidine CH₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 406.1234 for C₁₈H₂₀F₃N₅O₂S) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches at 1150–1250 cm⁻¹ and triazole C-N vibrations at 1450–1550 cm⁻¹ .

How do substituent modifications impact target selectivity?

Category: Advanced Structure-Activity Relationship (SAR)
Answer:

  • Cyclopropyl vs. Phenyl : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on binding affinity. Use SPR (Surface Plasmon Resonance) to quantify KD shifts .
  • Fluorobenzyl Positioning : Compare 3-fluoro vs. 4-fluoro isomers in enzyme inhibition assays. Meta-substitution often enhances metabolic stability by reducing CYP2D6 oxidation .

What strategies mitigate metabolic instability in hepatic models?

Category: Advanced ADME Studies
Answer:

  • Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH, then quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at azetidine C3) .
  • Deuterium Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic CH₂) to block oxidative cleavage .

How can computational models predict its pharmacokinetic profile?

Category: Advanced Modeling
Answer:

  • Physiologically Based Pharmacokinetics (PBPK) : Use GastroPlus™ to simulate absorption (logP = 2.8) and volume of distribution (Vd = 1.2 L/kg) based on in vitro permeability (Caco-2 assay) .
  • QSAR : Train models on triazole derivatives with known clearance rates (e.g., Random Forest regression using MOE descriptors) .

What in vitro toxicity assays are prioritized for early-stage screening?

Category: Basic Toxicology
Answer:

  • Cytotoxicity : Test in HEK293 and HepG2 cells (MTT assay, 48 hr exposure). IC₅₀ > 50 µM suggests low acute toxicity .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ for hERG K⁺ channels >10 µM is acceptable) .

How does the 3-fluorobenzyl group influence photostability?

Category: Advanced Stability Studies
Answer:

  • UV Exposure : Irradiate in PBS (λ = 254 nm, 24 hr) and monitor degradation via UPLC. Fluorine’s electron-withdrawing effect reduces photooxidation of the benzyl group compared to chloro analogs .
  • Radical Scavengers : Add 0.1% ascorbic acid to quench reactive oxygen species (ROS), extending half-life by >50% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.